2,4-Diamino-6-piperidinopyrimidine
Overview
Description
2,4-Diamino-6-piperidinopyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their biological activities and potential applications in medicinal chemistry. Pyrimidine derivatives have been studied extensively for their antibacterial properties and as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR), which is a target for antifolate drugs . Additionally, piperidine, a six-membered ring with one nitrogen atom, is a common scaffold in drug discovery due to its presence in many bioactive compounds .
Synthesis Analysis
The synthesis of 2,4-diamino-6-piperidinopyrimidine derivatives can be achieved through various methods. One approach involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with tetrahydroquinolines in an acidic medium, followed by catalytic aromatization or routine aromatic substitution to yield quinolinylmethyl analogues . Another method for synthesizing piperidine derivatives is a diastereoselective synthesis that allows for complete control of reaction selectivity by altering the order of the reaction sequence . Additionally, a one-pot azaelectrocyclization protocol has been developed for the stereocontrolled synthesis of 2,4,6-trisubstituted piperidine diastereomers .
Molecular Structure Analysis
The molecular structure of 2,4-diamino-6-piperidinopyrimidine derivatives can be analyzed through various spectroscopic techniques. For instance, the structures of related compounds have been discussed based on pK-values and UV spectra . Crystallographic data can provide insights into the conformation and packing of these molecules, as seen in the crystal structures of lipophilic antifolates with similar pyrimidine scaffolds .
Chemical Reactions Analysis
2,4-Diamino-6-piperidinopyrimidine derivatives can undergo a range of chemical reactions. These include gamma-amino substitution with arylalkyl groups to yield potent and selective inhibitors of dipeptidyl peptidase II (DPP II) . The nature of substituents on the pyrimidine ring, such as the 4-amino group, can significantly influence the compound's affinity for biological targets like alpha 2-adrenoceptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-diamino-6-piperidinopyrimidine derivatives are influenced by their molecular structure. For example, the introduction of alkyl chains can affect the lipophilicity of the compounds, which is an important factor in their antineoplastic activity . The presence of various functional groups on the pyrimidine ring can also affect the compound's solubility, stability, and reactivity .
Scientific Research Applications
Corrosion Inhibition : A study found that 2,4-diamino-6-hydroxypyrimidine effectively inhibits mild steel corrosion in acidic environments, demonstrating its potential as a corrosion inhibitor. This is attributed to its adsorption on the steel surface, following the Langmuir adsorption isotherm. The study also detailed the mechanism using electrochemical potential of zero charge (Epzc) measurements (Reşit Yıldız, 2018).
Histamine Receptor Ligands : Another research explored the use of 2,4-diamino-6-piperidinopyrimidine derivatives as ligands for histamine H3 receptors. These compounds showed high affinity and selectivity, making them promising candidates for pharmaceutical development (B. Sadek et al., 2014).
Antiplatelet and Anti-inflammatory Activities : Derivatives of 2,4-diamino-6-piperidinopyrimidine were synthesized and found to exhibit potent antiplatelet activity and anti-inflammatory effects comparable to indomethacin, a nonsteroidal anti-inflammatory drug (C. Brullo et al., 2012).
Vasodilators : A study highlighted the effectiveness of pyrimidine and triazine 3-oxide sulfates, related to 2,4-diamino-6-piperidinopyrimidine, as a new family of vasodilators. These compounds act through direct vasodilation (J. Mccall et al., 1983).
Food Safety : An evaluation on the safety of 2,4-diamino-6-hydroxypyrimidine in food contact materials concluded that there is no safety concern for consumers when used in rigid PVC in contact with non-acidic and non-alcoholic aqueous food, with a specific migration limit (Flavourings, 2009).
Antifungal and Antitumor Agents : Certain derivatives of 2,4-diamino-6-piperidinopyrimidine have been identified as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showing potential as antitumor agents (C. Robson et al., 1997).
Hair Growth and Alopecia Treatment : Minoxidil, a well-known derivative of 2,4-diamino-6-piperidinopyrimidine, is extensively studied for its applications in treating alopecia and promoting hair growth. Studies have examined its metabolism, effectiveness, and side effects (R. Thomas et al., 1975), (C. Pindado-Ortega et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-piperidin-1-ylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFIEHIRBSTAKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345669 | |
Record name | 2,4-Diamino-6-piperidinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-piperidinopyrimidine | |
CAS RN |
24867-26-3 | |
Record name | 2,4-Pyrimidinediamine, 6-(1-piperidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024867263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diamino-6-piperidinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24867-26-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Diamino-6-piperidinopyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAP23999WK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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